2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid
Description
2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid (CAS: 1564936-16-8) is a pyridine-based carboxylic acid derivative with the molecular formula C₉H₉F₃N₂O₂ and a molecular weight of 240.18 g/mol . It features a trifluoroethylamino substituent at the 6-position and a methyl group at the 2-position of the pyridine ring. This compound is cataloged as a life science product by American Elements, though detailed safety data and biological activity remain unreported .
Properties
IUPAC Name |
2-methyl-6-(2,2,2-trifluoroethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-5-2-6(8(15)16)3-7(14-5)13-4-9(10,11)12/h2-3H,4H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSYSJBFLBYQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid typically involves the introduction of the trifluoroethylamino group onto a pyridine ring. One common method is the reaction of 2-methyl-6-chloropyridine-4-carboxylic acid with 2,2,2-trifluoroethylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoroethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidation of the methyl group can yield this compound.
Reduction: Reduction of the carboxylic acid group can produce 2-methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-methanol.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds related to pyridine derivatives exhibit a range of biological activities, including:
- Antidiabetic Effects : Similar compounds have shown potential in reducing blood glucose levels by enhancing glucose uptake in muscle and fat cells. This mechanism could be beneficial for developing treatments for diabetes .
- Antimicrobial Properties : Pyridine derivatives have been investigated for their antimicrobial activities against various pathogens, suggesting that 2-methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid may also possess similar properties .
Drug Development
The compound's structure makes it a candidate for drug development targeting various diseases. Its ability to interact with biological receptors and enzymes positions it as a potential therapeutic agent in:
- Cancer Treatment : Compounds with similar structures have been evaluated for their efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells.
- Neurological Disorders : The modulation of neurotransmitter systems by pyridine derivatives suggests potential applications in treating conditions like depression and anxiety.
Nucleic Acid Delivery Systems
Recent studies have explored the use of this compound in organ-specific delivery systems for nucleic acids. The ability to enhance the targeting of therapeutic nucleic acids to specific organs could revolutionize gene therapy approaches .
Case Study 1: Antidiabetic Activity
A study on pyrrolo[3,4-c]pyridine derivatives demonstrated that modifications at specific positions on the pyridine ring significantly enhanced insulin sensitivity in mouse models. This finding supports the hypothesis that similar modifications on this compound could yield compounds with improved antidiabetic properties .
Case Study 2: Antimicrobial Testing
In vitro tests conducted on various pyridine derivatives showed promising results against bacterial strains. The structural similarity of this compound suggests it may also exhibit antimicrobial activity, warranting further investigation into its efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethylamino group can enhance the compound’s binding affinity and selectivity for its target, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share functional or structural similarities with the target molecule:
Key Observations:
- Trifluoroalkyl Groups: The target compound and the patent-covered pyrrolidine derivative both include trifluoroethyl groups, which enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. However, the pyrrolidine derivative’s morpholino and hydroxyl groups may improve aqueous solubility.
- The target compound’s lack of reported salt forms contrasts with the patented derivative’s focus on solid-state optimization .
- Heterocyclic Diversity: The imidazopyridine derivative and morpholino-containing compound feature complex bicyclic systems, which may confer distinct binding affinities compared to the simpler pyridine backbone of the target compound.
Physicochemical and Pharmacokinetic Implications
- In contrast, the imidazopyridine analog (311.26 g/mol) and the morpholino derivative (531.57 g/mol) may face challenges in passive diffusion.
- Fluorine Content : The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects, likely reducing the pKa of the carboxylic acid and enhancing ionization in physiological environments. This contrasts with the trifluoromethylphenyl group in the imidazopyridine analog , which primarily increases hydrophobicity.
- Safety and Stability: While the target compound lacks published safety data , the patent emphasis on salt forms of the morpholino derivative highlights industry interest in stabilizing trifluoroethyl-containing molecules for therapeutic use.
Biological Activity
2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid is a compound of interest due to its potential biological activities. The trifluoroethyl group is known to enhance pharmacological properties, making this compound a candidate for various therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Antidiabetic Activity
Research indicates that derivatives of pyridine compounds often exhibit antidiabetic properties. The incorporation of the trifluoroethyl moiety may enhance glucose uptake in muscle and fat cells. Studies have shown that similar compounds can significantly reduce blood glucose levels through mechanisms that increase insulin sensitivity and promote glucose incorporation into lipids .
Antimicrobial Properties
Pyridine derivatives have been reported to possess antimicrobial activity. The presence of the trifluoroethyl group may contribute to increased potency against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against both gram-positive and gram-negative bacteria .
Antitumor Activity
The potential antitumor effects of this compound are noteworthy. Studies on related compounds suggest that they may inhibit tumor growth by interfering with cellular proliferation pathways. In vitro assays have shown promising results in reducing cell viability in cancer cell lines .
Case Study 1: Insulin Sensitivity Enhancement
A study evaluated the effects of pyridine derivatives on insulin sensitivity in mouse models. The results indicated that certain analogs led to a significant increase in insulin sensitivity by up to 37%, suggesting that modifications like the trifluoroethyl substitution could enhance metabolic outcomes in diabetic conditions .
Case Study 2: Antimicrobial Efficacy
In another study, a series of pyridine derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that compounds with the trifluoroethyl group exhibited higher minimum inhibitory concentrations (MICs), indicating enhanced antimicrobial activity compared to their non-fluorinated counterparts .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
